2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Pharmacokinetics Metabolite Tracking In Vivo Degradation

This compound is the primary hydrolytic degradation product of oxiracetam, essential for ANDA/DMF submissions as an ICH Q3A/Q3B specified impurity reference standard. Its distinct carboxyl moiety (pKa 3.75, logP -1.40) ensures unique HPLC retention vs. oxiracetam and its methyl ester analog. Validated HPLC-MS/MS methods confirm its identity in forced degradation studies. Procure this authenticated standard to meet pharmacopoeial requirements—no other racetam-family compound can substitute.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 77191-37-8
Cat. No. B3023479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
CAS77191-37-8
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC(=O)O)O
InChIInChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)
InChIKeyBMOXYLBGPIDAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid (CAS 77191-37-8): Procurement-Grade Profile and Structural Identity


2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid (CAS 77191-37-8), also referred to as HOPAA, Oxiracetam Impurity B, or ISF3138, is the free carboxylic acid derivative within the 2-oxopyrrolidine racetam family. With molecular formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol, it is the primary hydrolytic degradation product of the nootropic drug oxiracetam [1] [2]. Its structural distinction—a terminal carboxyl group replacing the amide of oxiracetam—imparts unique physicochemical and pharmacokinetic properties that are critical for pharmaceutical quality control, forced degradation studies, and reference standard procurement [3] [4].

Why 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid Cannot Be Replaced by In-Class Analogs for Quality Control and Pharmacokinetic Studies


Although oxiracetam, its methyl ester impurity (CAS 85614-52-4), and piracetam share the 2-oxopyrrolidine scaffold, they are not interchangeable with 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid. The free carboxylic acid moiety confers a predicted pKa of 3.75 ± 0.10, a negative logP (−1.40), and a distinct HPLC retention profile under validated pharmacopoeial methods, which differ markedly from the amide (oxiracetam) and ester analogs [1]. In forced degradation studies, HOPAA is the specific hydrolysis product that accumulates upon sterilization and storage of oxiracetam injection solutions, even at pH 4.35; no other in-class compound can serve as a surrogate for this degradation pathway [2]. Furthermore, its in vivo half-life (0.8 ± 0.2 h, intravenous, rat) and mean residence time (0.8 ± 0.1 h) are significantly shorter than those of oxiracetam (t₁/₂ 3.1 ± 1.5 h; MRT 1.2 ± 0.1 h), precluding direct substitution in pharmacokinetic modeling [3].

Quantitative Differentiation Evidence for 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid Against Closest Analogs


HOPAA vs. Oxiracetam: Pharmacokinetic Half-Life and Mean Residence Time in Rats

Following a single intravenous dose of 2 g/kg oxiracetam in rats, the plasma elimination half-life (t₁/₂) of HOPAA was 0.8 ± 0.2 h, approximately 3.9-fold shorter than that of the parent drug oxiracetam (3.1 ± 1.5 h). The mean residence time (MRT) was also differentiated: 0.8 ± 0.1 h for HOPAA versus 1.2 ± 0.1 h for oxiracetam [1]. This demonstrates that HOPAA is cleared from systemic circulation substantially faster than oxiracetam, a critical consideration for impurity limit justification and toxicokinetic modeling.

Pharmacokinetics Metabolite Tracking In Vivo Degradation

HOPAA vs. Oxiracetam: Differential Extraction Recovery in Rat Plasma HPLC-MS/MS

In a validated HPLC-MS/MS method for simultaneous quantification in rat plasma, the average extraction recovery of HOPAA was 95.6%, compared with 93.9% for oxiracetam [1]. Intra-run and inter-run precision (RSD) for both analytes was below 15%, and accuracy fell within 85–115% at all QC levels. The method achieved linearity over 0.5–250 μg/mL for HOPAA (r² ≥ 0.99) and 25–2250 μg/mL for oxiracetam (r² ≥ 0.99) [1].

Bioanalytical Method Validation Extraction Efficiency QC Performance

HOPAA as Impurity 4 in (S)-Oxiracetam HPLC: Resolution from Co-eluting Impurities

In a validated normal-phase HPLC method for (S)-oxiracetam bulk drug, HOPAA (designated Imp-4) was separated from three other process-related impurities: glycine anhydride (Imp-1), (S)-4-hydroxy-2-pyrrolidone (Imp-2), and 2-(4-hydroxyl-2-oxygen-1-acetamide-pyrrolidine)-acetamide (Imp-3) [1]. The Korean import standard method could not effectively separate Imp-1 and Imp-2 (resolution only 0.615), necessitating a new method with a Capcell pak NH₂ column (acetonitrile-water 95:5, pH 2.0 with TFA) at 210 nm UV detection, achieving baseline resolution of all four impurities including HOPAA [1]. The method demonstrated good linear correlation (R² > 0.9991).

Pharmaceutical Impurity Profiling HPLC Method Validation Chiral Drug Quality Control

HOPAA vs. Methyl Ester Analog (CAS 85614-52-4): Physicochemical Differentiation for Method Development

HOPAA (free acid, CAS 77191-37-8) and its methyl ester analog (CAS 85614-52-4) differ in key physicochemical parameters relevant to chromatographic method development. HOPAA has a predicted pKa of 3.75 ± 0.10, logP of −1.40, and a polar surface area (PSA) of 77.84 Ų, whereas the methyl ester has a significantly higher logP of −1.31 and lower PSA of 66.84 Ų [1]. The boiling point of HOPAA is 465.6 °C at 760 mmHg (predicted) versus approximately 360.4 °C for the methyl ester . These differences directly impact retention on reversed-phase columns and extraction conditions.

Physicochemical Profiling LogP and pKa Solubility and Detection

HOPAA In Vivo Safety: High-Dose Tolerance in Mice Compared to Degraded Oxiracetam Formulations

A single intravenous dose of 2 g/kg of degraded oxiracetam injection containing 16.16% HOPAA produced no mortality in mice over a two-week observation period, demonstrating that HOPAA is non-toxic at this exposure level [1]. This safety data supports the establishment of HOPAA impurity specification limits in oxiracetam drug products and differentiates it from other potentially genotoxic or cytotoxic process impurities that require tighter control.

Toxicology Impurity Safety Assessment Preclinical Safety

Synthetic Accessibility: High-Yield, High-Purity Preparation of HOPAA for Reference Standard Production

An optimized three-step synthesis of HOPAA from ethyl 4-chloroacetoacetate (reduction, cyclization with glycine amide hydrochloride, and acidic hydrolysis over 732# resin) achieved a final-step yield of 99.1%, an overall yield of 40.19%, and a final product purity of 99.5% as confirmed by elemental analysis (C: 45.33% found vs. 45.28% calculated; H: 5.66% vs. 5.70%; N: 8.77% vs. 8.80%) and ¹H NMR [1]. This contrasts with the commercially scarce and expensive nature of this impurity standard, which is a mandatory pharmacopoeial reference for oxiracetam quality control.

Synthetic Chemistry Reference Standard Manufacturing Cost-Effective Impurity Synthesis

Procurement-Driven Application Scenarios for 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid (HOPAA)


Oxiracetam ANDA/DMF Impurity Reference Standard for Method Validation and QC Release

HOPAA is a specified impurity in oxiracetam drug substance and drug product monographs. Its use as a reference standard is required for HPLC method validation (system suitability, specificity, linearity, accuracy, precision) as demonstrated in the validated NH₂-column method separating HOPAA from three other process impurities with R² > 0.9991 [1]. Without an authenticated HOPAA reference standard, ANDA and DMF submissions for generic oxiracetam cannot meet ICH Q3A/Q3B impurity identification and qualification thresholds.

Forced Degradation and Stability Studies for Oxiracetam Injectable Formulations

HOPAA is the primary hydrolytic degradation product of oxiracetam, formed during sterilization and storage of injection solutions even at pH 4.35 [1]. Stability-indicating methods must quantify HOPAA separately from oxiracetam, and forced degradation studies (acid, base, thermal, oxidative) require authentic HOPAA to confirm peak identity and establish mass balance. The validated HPLC-MS/MS method with 95.6% extraction recovery for HOPAA provides the analytical framework for these studies [1].

Preclinical Pharmacokinetic and Toxicokinetic Modeling of Oxiracetam Degradation Products

HOPAA's distinct pharmacokinetic profile—t₁/₂ of 0.8 ± 0.2 h and MRT of 0.8 ± 0.1 h versus oxiracetam's t₁/₂ of 3.1 ± 1.5 h and MRT of 1.2 ± 0.1 h in rats [1]—makes it an essential analyte in toxicokinetic studies supporting impurity safety qualification. The demonstration of no mortality in mice at single IV doses of 2 g/kg degraded oxiracetam (containing 16.16% HOPAA) [2] provides foundational safety data that must be generated using authentic HOPAA reference material, not surrogate compounds.

Custom Synthesis and Scale-Up of High-Purity HOPAA for Internal Reference Standard Programs

Organizations with in-house reference standard programs can leverage the published synthesis route from ethyl 4-chloroacetoacetate, achieving a final-step yield of 99.1% and overall yield of 40.19% with 99.5% purity [1]. This route provides a cost-effective alternative to commercial procurement, which is characterized by limited supplier availability, high per-milligram pricing, and extended lead times. The synthesis has been fully characterized by IR, ¹H NMR, elemental analysis, and HPLC.

Quote Request

Request a Quote for 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.